molecular formula C19H20N4O4S B11658731 3-(5-methylthiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylthiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658731
M. Wt: 400.5 g/mol
InChI Key: KDJLWYWXPYMTHR-KEBDBYFISA-N
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Description

3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole core substituted with a methylthiophene and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction sequence. One common method includes the condensation of 5-methylthiophene-2-carboxylic acid hydrazide with 2,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylthiophen-2-yl)acrylic acid
  • 2,5-bis(5-methylthiophen-2-yl)benzene-1,4-diamine

Uniqueness

Compared to similar compounds, 3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole core with both a methylthiophene and a trimethoxyphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-11-5-6-18(28-11)13-8-14(22-21-13)19(24)23-20-10-12-7-16(26-3)17(27-4)9-15(12)25-2/h5-10H,1-4H3,(H,21,22)(H,23,24)/b20-10+

InChI Key

KDJLWYWXPYMTHR-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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